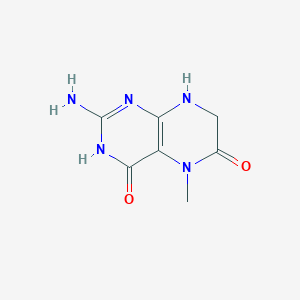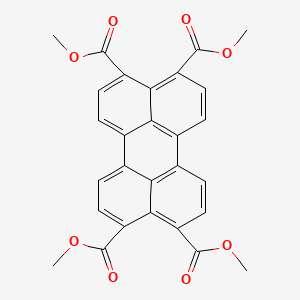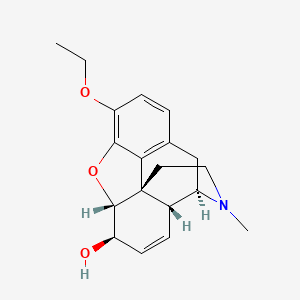
Ethyl-alpha-isomorphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-alpha-isomorphine is a synthetic opioid analgesic and antitussive agent. It is structurally related to morphine and is known for its potent effects in pain relief and cough suppression. This compound is not widely available in the United States but is used in various countries for medical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-alpha-isomorphine involves several steps, starting from morphine or codeine. The key steps include:
Isomerization: Conversion of the morphine structure to the isomorphine structure.
The reaction conditions typically involve the use of ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Obtaining morphine from opium poppy.
Chemical Modification: Ethylation and isomerization of morphine to produce this compound.
Purification: Using techniques like crystallization and chromatography to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl-alpha-isomorphine undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the ethyl group to a methyl group.
Substitution: Substitution of the ethyl group with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides in the presence of a base are commonly used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Mthis compound.
Substitution: Various alkyl-substituted isomorphine derivatives.
Scientific Research Applications
Ethyl-alpha-isomorphine has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid chemistry and synthesis.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its analgesic and antitussive properties.
Industry: Used in the development of new opioid analgesics and antitussive agents.
Mechanism of Action
Ethyl-alpha-isomorphine exerts its effects by binding to opioid receptors in the brain and spinal cord. The primary molecular targets are the mu-opioid receptors, which are responsible for its analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, leading to pain relief and cough suppression.
Comparison with Similar Compounds
Ethyl-alpha-isomorphine is similar to other opioid compounds such as morphine, codeine, and dihydrocodeine. it is unique in its structure due to the presence of the ethyl group and the isomerization of the morphine structure. This structural modification results in different pharmacological properties compared to its analogs.
List of Similar Compounds
Morphine: A natural opioid analgesic.
Codeine: A natural opioid used for pain relief and cough suppression.
Dihydrocodeine: A semi-synthetic opioid used for pain relief.
Ethylmorphine: Another ethylated derivative of morphine with similar properties.
This compound stands out due to its unique structural modifications and potent pharmacological effects, making it a valuable compound in scientific research and medical applications.
Properties
CAS No. |
47252-01-7 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(4R,4aR,7R,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18/h4-7,12-14,18,21H,3,8-10H2,1-2H3/t12-,13+,14+,18-,19-/m0/s1 |
InChI Key |
OGDVEMNWJVYAJL-WVVQHKAJSA-N |
Isomeric SMILES |
CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@@H](C=C5)O)C=C1 |
Canonical SMILES |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



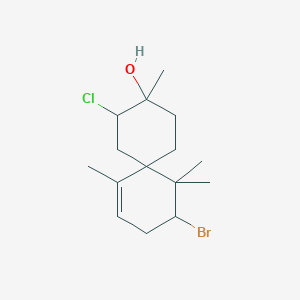
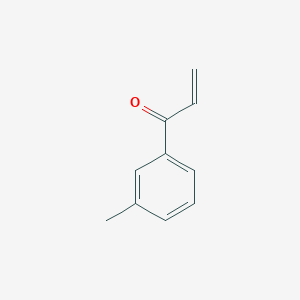
![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
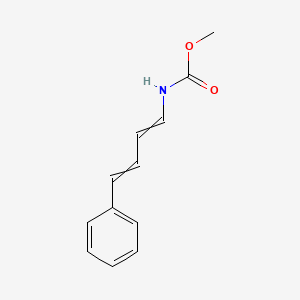

![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)
![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)


![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
